molecular formula C9H7FN2O B1337591 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 59562-68-4

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1337591
CAS RN: 59562-68-4
M. Wt: 178.16 g/mol
InChI Key: YTSHBDOOEVBVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various 1,3,4-oxadiazole derivatives, including those with a 4-fluorophenyl moiety, has been explored in several studies. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and confirmation by single crystal X-ray diffraction . Another study reported a generalized synthesis of 3-amino-5-aryl-, 3-amino-5-polyfluorophenyl-, and 3-am

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: This compound has been synthesized and studied for its potential as an inhibitor of the human estrogen alpha receptor (ERα), which could make it useful in the treatment of breast cancer .
  • Methods of Application or Experimental Procedures: The compound was synthesized via a two-step reaction. First, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Second, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
  • Results or Outcomes: Molecular docking studies showed that the binding affinity of the synthesized compound to ERα was close to that of 4-OHT, a native ligand . This suggests that the compound could have potential as a therapeutic agent in the treatment of breast cancer.

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis .
  • Summary of the Application: “5-(4-Fluorophenyl)pyridine-3-carboxylic acid” is used in organic synthesis . While this is not the exact compound you asked about, it is structurally similar and might have similar applications.
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound would be used as a building block or intermediate in the synthesis of more complex molecules .
  • Results or Outcomes: The outcomes would also depend on the specific context of the synthesis. In general, the use of this compound in organic synthesis could lead to the production of a wide variety of structurally diverse and complex molecules .

Application in Biological Research

  • Specific Scientific Field: Biological Research .
  • Summary of the Application: Indole derivatives, which are structurally similar to “5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the context of the research. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activities .
  • Results or Outcomes: The outcomes would also depend on the specific context of the research. In general, the use of indole derivatives in biological research could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

5-(4-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSHBDOOEVBVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485730
Record name 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

CAS RN

59562-68-4
Record name 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Citations

For This Compound
1
Citations
DF Wiemer - 1976 - search.proquest.com
During graduate study, I have engaged in several different research projects due to the encouragment of Dr. Leonard and my own curiosity. Principle among the advantages of this …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.